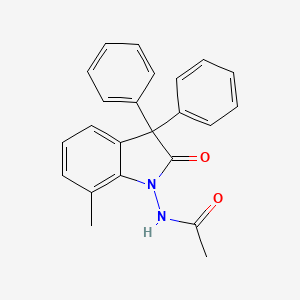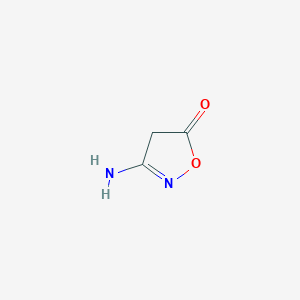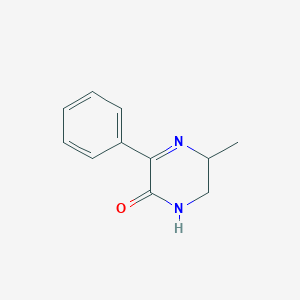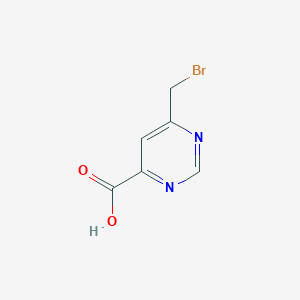
7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure consists of a chloro-substituted acridine core with a piperidine moiety, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroacridine.
Piperidine Substitution: The chloro-substituted acridine is then reacted with piperidine under specific conditions to introduce the piperidin-1-yl group at the 9-position.
The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the substitution reaction. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can modify the acridine core or the piperidine moiety.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it to probe the mechanisms of action of acridine-based compounds in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The piperidine moiety enhances its binding affinity and selectivity for the enzyme, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: An earlier acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic use.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is unique due to its specific structural features, such as the chloro-substituted acridine core and the piperidine moiety. These features contribute to its distinct pharmacological profile, including improved binding affinity and selectivity for acetylcholinesterase compared to other inhibitors.
Eigenschaften
CAS-Nummer |
5398-80-1 |
|---|---|
Molekularformel |
C18H21ClN2 |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
7-chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H21ClN2/c19-13-8-9-17-15(12-13)18(21-10-4-1-5-11-21)14-6-2-3-7-16(14)20-17/h8-9,12H,1-7,10-11H2 |
InChI-Schlüssel |
RWJVTVGKOUTVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C3CCCCC3=NC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


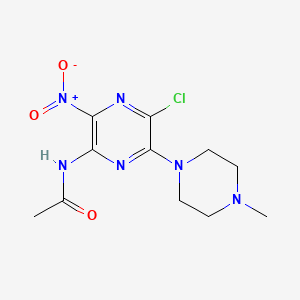
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
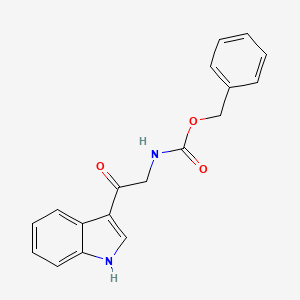
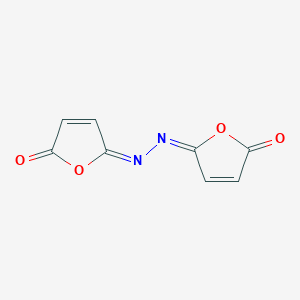


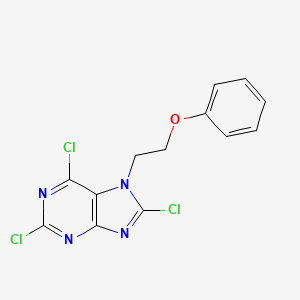
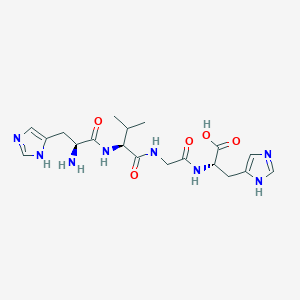
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
